molecular formula C17H26N2O B15453499 5-Methoxy-1-nonyl-1H-benzimidazole CAS No. 62369-75-9

5-Methoxy-1-nonyl-1H-benzimidazole

Cat. No.: B15453499
CAS No.: 62369-75-9
M. Wt: 274.4 g/mol
InChI Key: NVTLVPSLTYNUAD-UHFFFAOYSA-N
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Description

5-Methoxy-1-nonyl-1H-benzimidazole is a benzimidazole derivative featuring a methoxy group at the 5-position and a nonyl chain at the 1-position of the benzimidazole core. Benzimidazoles are renowned for diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities, making structural comparisons critical for understanding structure-activity relationships (SAR) .

Properties

CAS No.

62369-75-9

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

5-methoxy-1-nonylbenzimidazole

InChI

InChI=1S/C17H26N2O/c1-3-4-5-6-7-8-9-12-19-14-18-16-13-15(20-2)10-11-17(16)19/h10-11,13-14H,3-9,12H2,1-2H3

InChI Key

NVTLVPSLTYNUAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C=NC2=C1C=CC(=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications Reference
5-Methoxy-1-methyl-1H-benzimidazole-2-methanol 1-Methyl, 5-methoxy, 2-methanol C₁₀H₁₂N₂O₂ 192.22 Enhanced solubility due to -CH₂OH; potential precursor for drug synthesis
2-Methoxy-5-nitro-1H-benzimidazole 2-Methoxy, 5-nitro C₈H₇N₃O₃ 193.16 Nitro group increases reactivity; industrial applications noted
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one 5-Hydrosulfonyl, 2-oxo C₇H₆N₂O₂S 182.20 Sulfonyl group enhances acidity; antitumor potential explored
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole 4-Bromo, 2,1-thiophene substituents, 5,6-dimethyl C₁₇H₁₂Br₃N₂S₂ 603.15 Thiophene groups improve π-stacking; studied for serotonin inhibition
5-Methoxy-1H-benzo[d]imidazole 5-Methoxy (unsubstituted at N1) C₈H₈N₂O 148.16 Simpler structure; baseline for SAR studies

Key Observations:

  • Nonyl vs.
  • Electron-Withdrawing Groups : Nitro (e.g., 2-Methoxy-5-nitro-1H-benzimidazole) and sulfonyl substituents (e.g., 5-hydrosulfonyl derivatives) increase electrophilicity, which may enhance binding to biological targets but also raise toxicity risks .
  • Heterocyclic Modifications : Thiophene-substituted derivatives (e.g., ) exhibit improved π-π interactions, useful in designing enzyme inhibitors .

Pharmacological and Industrial Relevance

  • Antitumor Activity : Sulfonyl and hydrosulfonyl derivatives () show promise in antitumor studies, likely due to their ability to disrupt DNA replication .
  • Serotonin Modulation : Thiophene-substituted benzimidazoles () are investigated for neurological applications, suggesting that substituent bulk and electronics critically influence target selectivity .
  • Industrial Use : Nitro-substituted analogs () are prioritized for industrial applications, though safety data emphasize the need for careful handling .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Methoxy-1-nonyl-1H-benzimidazole?

The synthesis of 5-Methoxy-1-nonyl-1H-benzimidazole typically involves condensation reactions between substituted benzimidazole precursors and alkylating agents. Key steps include:

  • Precursor preparation : Starting with 5-methoxy-1H-benzimidazole, introduce the nonyl group via nucleophilic substitution or alkylation.
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of the benzimidazole nitrogen, promoting alkylation .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Purification : Column chromatography or recrystallization ensures high purity, verified by HPLC or melting point analysis .

Q. Which analytical techniques are most reliable for characterizing 5-Methoxy-1-nonyl-1H-benzimidazole?

Routine characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and alkyl chain integration. For example, the nonyl group’s terminal methyl protons appear as a triplet (~0.8–1.0 ppm) .
  • Infrared Spectroscopy (FTIR) : Stretching frequencies for C-O (methoxy: ~1250 cm⁻¹) and C-N (benzimidazole: ~1600 cm⁻¹) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular ion peaks (e.g., [M+H]⁺) and fragments, confirming molecular weight and structural integrity .

Q. How can researchers troubleshoot low yields during alkylation of the benzimidazole core?

Low yields often arise from competing side reactions or steric hindrance. Mitigation strategies include:

  • Excess alkylating agent : Ensures complete substitution of the benzimidazole nitrogen .
  • Phase-transfer catalysts : Improve solubility of hydrophobic alkyl chains in polar solvents .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Post-reaction quenching : Neutralization of residual base minimizes hydrolysis of the alkylated product .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of 5-Methoxy-1-nonyl-1H-benzimidazole?

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. Key steps include:

  • Crystal growth : Slow evaporation of saturated solutions in dichloromethane/hexane mixtures yields diffraction-quality crystals .
  • Data collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å) at 296 K .
  • Structure refinement : Software like SHELXL refines atomic positions and thermal parameters, resolving disorder in flexible nonyl chains .
    • Example: A recent study on a related chlorinated benzimidazole reported an R-factor of 0.044, demonstrating high accuracy .

Q. What computational methods are effective for predicting the biological activity of 5-Methoxy-1-nonyl-1H-benzimidazole derivatives?

  • Molecular docking : Tools like AutoDock Vina simulate ligand-receptor interactions. For instance, benzimidazole derivatives with extended alkyl chains show enhanced hydrophobic binding to enzyme active sites .
  • QSAR modeling : Correlates substituent effects (e.g., methoxy position, alkyl chain length) with bioactivity. Hammett constants (σ) and logP values are critical predictors .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales, identifying key hydrogen bonds and π-π interactions .

Q. How can researchers address contradictions in spectral data for novel 5-Methoxy-1-nonyl-1H-benzimidazole analogs?

  • Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Crystallographic validation : Resolve ambiguities in regiochemistry (e.g., methoxy vs. alkyl substitution sites) via X-ray structures .
  • Isotopic labeling : ¹⁵N-labeled benzimidazoles clarify nitrogen-specific shifts in complex spectra .

Q. What strategies optimize the design of 5-Methoxy-1-nonyl-1H-benzimidazole derivatives for antimicrobial studies?

  • Structure-activity relationship (SAR) :
    • Alkyl chain length : Nonyl groups enhance membrane permeability in Gram-positive bacteria .
    • Methoxy positioning : Para-substitution (vs. meta) improves binding to bacterial topoisomerases .
  • Synergistic combinations : Co-administration with efflux pump inhibitors (e.g., reserpine) reduces MIC values .

Q. How should researchers design in vivo toxicity assays for 5-Methoxy-1-nonyl-1H-benzimidazole?

  • Acute toxicity : OECD Guideline 423 recommends dose escalation in rodent models, monitoring liver enzymes (ALT, AST) and renal biomarkers .
  • Metabolite profiling : LC-MS/MS identifies phase I/II metabolites, assessing potential hepatotoxicity from reactive intermediates .
  • Histopathology : Post-mortem analysis of liver and kidney tissues detects necrosis or inflammation .

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